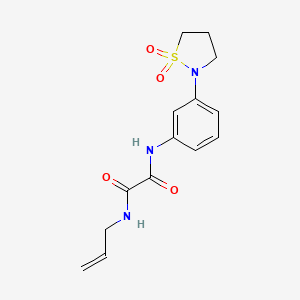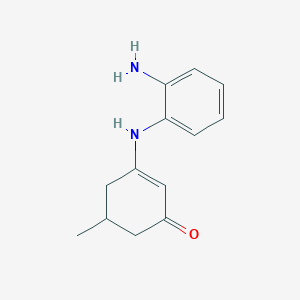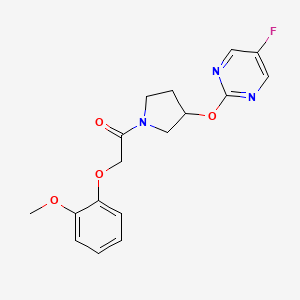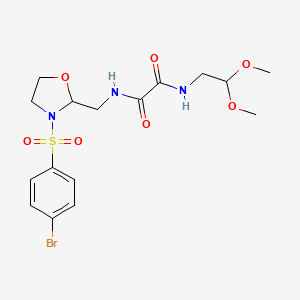![molecular formula C7H10ClF2N3 B2412465 1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride CAS No. 2344677-43-4](/img/structure/B2412465.png)
1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride is a chemical compound with the molecular formula C7H9F2N3·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a difluoromethyl group attached to a pyrimidine ring, which is further connected to an ethanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride typically involves the reaction of 4-(difluoromethyl)pyrimidine with ethanamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and reproducibility. The final product is typically obtained as a crystalline powder, which is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The difluoromethyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological processes and pathways, particularly those involving pyrimidine derivatives.
Medicine: The compound has potential therapeutic applications, including as an anti-fibrotic agent and in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, thereby modulating various biological processes. For example, it may inhibit collagen prolyl 4-hydroxylases, leading to reduced collagen synthesis and anti-fibrotic effects.
Comparison with Similar Compounds
1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride can be compared with other similar compounds, such as:
1-[4-(Trifluoromethyl)pyrimidin-2-yl]ethanamine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may result in different chemical and biological properties.
1-[4-(Methyl)pyrimidin-2-yl]ethanamine: The presence of a methyl group instead of a difluoromethyl group can significantly alter the compound’s reactivity and applications.
1-[4-(Chloromethyl)pyrimidin-2-yl]ethanamine:
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications in various fields of research.
Properties
IUPAC Name |
1-[4-(difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3.ClH/c1-4(10)7-11-3-2-5(12-7)6(8)9;/h2-4,6H,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDAADACDBFFMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=N1)C(F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2344677-43-4 |
Source


|
| Record name | 1-[4-(difluoromethyl)pyrimidin-2-yl]ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2412382.png)

![Ethyl 2-[7-[benzyl(methyl)carbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate](/img/structure/B2412384.png)

![6-chloro-2-(2-{[(4-chlorobenzoyl)oxy]imino}propyl)-5-morpholino-3(2H)-pyridazinone](/img/structure/B2412387.png)
![1-(4-Chlorophenyl)-2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]-1-ethanone](/img/structure/B2412388.png)


![1-[3-(2-hydroxyphenyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2412394.png)

![1-(2-Fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2412397.png)


![Ethyl 2-{[(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2412405.png)
